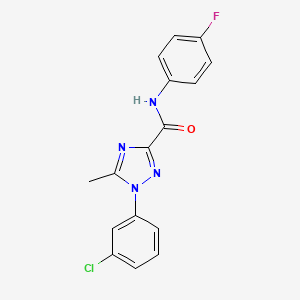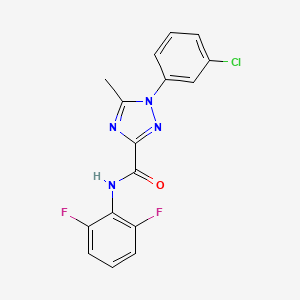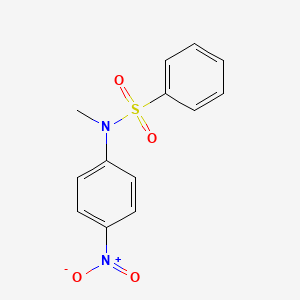![molecular formula C20H25N5O5S2 B15282243 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282243.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the trimethoxyphenyl group, triazolo, and thiadiazole moieties contribute to its diverse biological activities .
Vorbereitungsmethoden
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate hydrazine derivatives to form the hydrazone intermediate. This intermediate is then cyclized with thiadiazole derivatives under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolo moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions
Wissenschaftliche Forschungsanwendungen
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound exhibits potential anti-cancer, anti-inflammatory, and antimicrobial activities
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy. Pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolo and thiadiazole derivatives, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These exhibit high thermal stability and are used in energetic materials.
1,2,4-Triazolo[4,3-a]pyridines: Known for their biological activities and ease of synthesis.
3H-[1,2,3]triazolo[4,5-d]pyrimidines: Investigated for their potential as c-Met inhibitors
Eigenschaften
Molekularformel |
C20H25N5O5S2 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H25N5O5S2/c1-28-15-11-13(12-16(29-2)18(15)30-3)5-6-17-23-25-19(21-22-20(25)31-17)14-7-9-24(10-8-14)32(4,26)27/h5-6,11-12,14H,7-10H2,1-4H3/b6-5+ |
InChI-Schlüssel |
SOVRYWNKRNDEMN-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
![1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole](/img/structure/B15282167.png)
![N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B15282175.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B15282184.png)

![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)





![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)

![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
